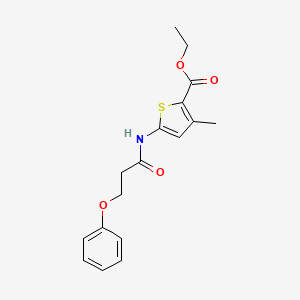

Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-(3-phenoxypropanoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-3-21-17(20)16-12(2)11-15(23-16)18-14(19)9-10-22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIHLNRBNNPHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CCOC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-methylthiophene-2-carboxylate with 3-phenoxypropanoic acid, followed by amide formation under controlled conditions. The reaction may require catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group results in the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H17N1O3S

Molecular Weight : 295.4 g/mol

The compound features a thiophene ring, which is known for its aromatic properties, and is substituted with an ethyl ester group and a phenoxypropanamido moiety. This unique structure contributes to its biological activity and potential applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. It disrupts cell cycle progression, particularly causing G2/M-phase arrest .

- IC50 Values : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

This compound also demonstrates notable antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : The compound has shown effectiveness against several bacterial strains, with MIC values as low as 8 µM for Staphylococcus aureus and 12 µM for Escherichia coli .

- Mechanism of Action : The antimicrobial effects are believed to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science:

- Polymer Chemistry : this compound can serve as a monomer in the synthesis of conducting polymers. Its thiophene structure allows for enhanced electrical conductivity when polymerized .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 30 | 25 |

This data indicates a dose-dependent decrease in cell viability, suggesting strong anticancer properties.

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial efficacy against various pathogens yielded the following results:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 15 |

These findings highlight the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on variations in the substituents on the thiophene core. Key comparisons include:

Key Comparisons

Bioactivity and Target Interactions The benzo[b]thiophene derivative (DAS = 3.2 in Table 1, ) exhibits moderate SARS-CoV-2 M<sup>pro</sup> inhibition, attributed to its imidazole side chain and fused aromatic core, which enhance binding to the enzyme’s catalytic site . In contrast, this compound lacks a fused ring system but may leverage its flexible phenoxypropanamido group for adaptive hydrogen bonding, though experimental validation is needed. The methylbenzeneimidamido analogue () introduces a rigid imidamido group, which could improve metabolic stability compared to the more hydrolytically labile ester and amide groups in the target compound .

Synthetic Accessibility Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate () is synthesized via sequential cyano and methylthio substitutions, enabling downstream cyclization into pyrimidine derivatives . The target compound’s 3-phenoxypropanamido group may require specialized coupling agents (e.g., carbodiimides) for amide bond formation, increasing synthetic complexity relative to cyano/methylthio derivatives.

In contrast, the phenoxypropanamido group in the target compound introduces both hydrophobic (phenyl) and hydrophilic (amide) regions, balancing solubility and membrane permeability .

The phenoxypropanamido group’s ability to form intermolecular H-bonds (e.g., N–H···O=C) could promote crystalline order, similar to patterns observed in dispirophosphazenes () .

Biological Activity

Ethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 315.39 g/mol. The structure features a thiophene ring, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₁O₃S |

| Molecular Weight | 315.39 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Anticancer Properties : Some research indicates that derivatives of thiophene compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on thiophene derivatives demonstrated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 50 µg/mL .

- Anti-inflammatory Activity : In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis .

- Anticancer Research : Recent investigations into the anticancer properties of thiophene derivatives highlighted their ability to induce apoptosis in human cancer cell lines, with IC50 values ranging from 20 to 40 µM, indicating moderate potency .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.